

1-(5-Bromopyridin-2-yl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)piperazine

Cat. No.: B1286014

[Get Quote](#)

Technical Guide: 1-(5-Bromopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and biological significance of **1-(5-Bromopyridin-2-yl)piperazine**, a key intermediate in the development of novel therapeutics.

Core Compound Data

1-(5-Bromopyridin-2-yl)piperazine is a versatile heterocyclic compound widely utilized in medicinal chemistry and pharmaceutical research. Its structure, featuring a bromopyridine moiety linked to a piperazine ring, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules.

Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₂ BrN ₃	[1] [2]
Molecular Weight	242.12 g/mol	[1] [2]
CAS Number	957063-00-2	
Appearance	Off-white to pale yellow solid	
Purity	≥97%	

Synthetic Protocol

The synthesis of **1-(5-Bromopyridin-2-yl)piperazine** is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol outlines a general procedure based on established methods for similar pyridylpiperazine derivatives.

Experimental Protocol: Synthesis of **1-(5-Bromopyridin-2-yl)piperazine**

Objective: To synthesize **1-(5-Bromopyridin-2-yl)piperazine** from 2,5-dibromopyridine and piperazine.

Materials:

- 2,5-Dibromopyridine
- Piperazine (anhydrous)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography

Procedure:

- To a stirred solution of piperazine (4 equivalents) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).
- Add 2,5-dibromopyridine (1 equivalent) to the reaction mixture.
- Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford **1-(5-Bromopyridin-2-yl)piperazine** as a solid.

Biological Significance and Applications

1-(5-Bromopyridin-2-yl)piperazine serves as a crucial building block in the synthesis of compounds targeting the central nervous system (CNS). Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, making them attractive for the development of antipsychotics, antidepressants, and anxiolytics.

The bromopyridine component of the molecule provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening.

Representative Biological Assays

The following are representative protocols for assays that can be used to evaluate the biological activity of derivatives of **1-(5-Bromopyridin-2-yl)piperazine**.

Experimental Protocol: Serotonin Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the 5-HT_{2a} receptor.

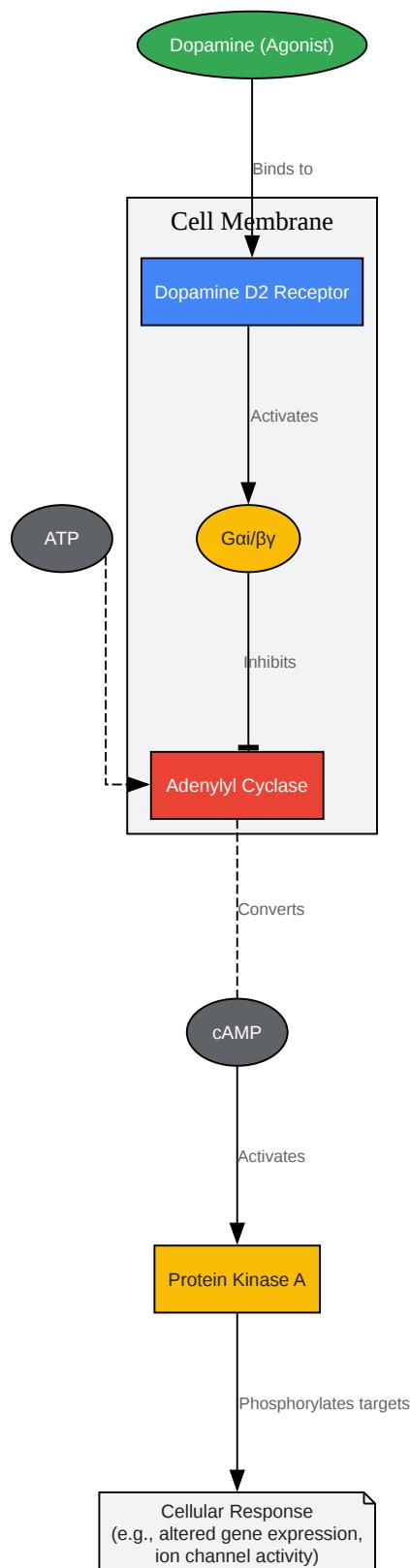
Method: Radioligand displacement assay.

Procedure:

- Prepare cell membranes from a cell line expressing the human 5-HT_{2a} receptor.
- Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.
- After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
- Determine the equilibrium dissociation constant (K_i) for the test compound using the Cheng-Prusoff equation.

Experimental Protocol: Dopamine D₂ Receptor Functional Assay

Objective: To assess the agonist or antagonist activity of a test compound at the dopamine D₂ receptor.


Method: cAMP accumulation assay.

Procedure:

- Culture a cell line co-expressing the human dopamine D₂ receptor and a cAMP-responsive reporter gene (e.g., luciferase).
- Pre-treat the cells with the test compound at various concentrations.
- Stimulate the cells with a known D₂ receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor.
- After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).
- For antagonists, a decrease in the agonist-induced signal will be observed. For agonists, an increase in signal will be seen in the absence of a stimulating agonist.
- Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the concentration-response curves.

Signaling Pathway

Derivatives of **1-(5-Bromopyridin-2-yl)piperazine** often target G-protein coupled receptors (GPCRs) such as the dopamine D₂ receptor. The diagram below illustrates a simplified signaling pathway for the D₂ receptor, which is coupled to an inhibitory G-protein (G_{ai}).

[Click to download full resolution via product page](#)

Caption: Dopamine D2 Receptor Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [1-(5-Bromopyridin-2-yl)piperazine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286014#1-5-bromopyridin-2-yl-piperazine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

